molecular formula C29H22N6O12S2 B11539150 4-[(E)-[(2-{N'-[(E)-{4-[(3-Nitrobenzenesulfonyl)oxy]phenyl}methylidene]hydrazinecarbonyl}acetamido)imino]methyl]phenyl 3-nitrobenzene-1-sulfonate

4-[(E)-[(2-{N'-[(E)-{4-[(3-Nitrobenzenesulfonyl)oxy]phenyl}methylidene]hydrazinecarbonyl}acetamido)imino]methyl]phenyl 3-nitrobenzene-1-sulfonate

Cat. No.: B11539150
M. Wt: 710.7 g/mol
InChI Key: PPESMSHPDNEOHZ-GFTXTJKWSA-N
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Description

  • This compound is a complex organic molecule with a lengthy name. Let’s break it down:
    • The core structure consists of a phenyl ring (C₆H₅) attached to a 3-nitrobenzene-1-sulfonate group (SO₃⁻).
    • The compound also contains an imine (C=N) functional group and a hydrazinecarbonyl (N₂C=O) moiety.
    • The double bonds in the name indicate the geometric configuration (E for trans, Z for cis) of certain substituents.
  • Overall, it’s a hybrid of aromatic, imine, and sulfonate functionalities.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C29H22N6O12S2

    Molecular Weight

    710.7 g/mol

    IUPAC Name

    [4-[(E)-[[3-[(2E)-2-[[4-(3-nitrophenyl)sulfonyloxyphenyl]methylidene]hydrazinyl]-3-oxopropanoyl]hydrazinylidene]methyl]phenyl] 3-nitrobenzenesulfonate

    InChI

    InChI=1S/C29H22N6O12S2/c36-28(32-30-18-20-7-11-24(12-8-20)46-48(42,43)26-5-1-3-22(15-26)34(38)39)17-29(37)33-31-19-21-9-13-25(14-10-21)47-49(44,45)27-6-2-4-23(16-27)35(40)41/h1-16,18-19H,17H2,(H,32,36)(H,33,37)/b30-18+,31-19+

    InChI Key

    PPESMSHPDNEOHZ-GFTXTJKWSA-N

    Isomeric SMILES

    C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CC(=O)N/N=C/C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

    Canonical SMILES

    C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)CC(=O)NN=CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

    Origin of Product

    United States

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